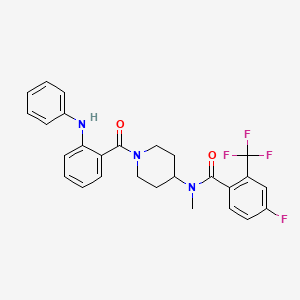
Smo-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smo-IN-3 is a potent inhibitor of the smoothened (SMO) protein, which plays a crucial role in the hedgehog (Hh) signaling pathway. This pathway is essential for various cellular processes, including embryonic development and tissue regeneration. This compound has shown significant potential in inhibiting the proliferation of human medulloblastoma cell lines, making it a promising candidate for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smo-IN-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of anthranilamide derivatives, which are then subjected to various chemical reactions to yield the final product. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and purity. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. The compound is usually produced in bulk quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Smo-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Scientific Research Applications
Smo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the hedgehog signaling pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular proliferation and differentiation, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve aberrant hedgehog signaling, such as medulloblastoma and basal cell carcinoma.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the hedgehog signaling pathway
Mechanism of Action
Smo-IN-3 exerts its effects by inhibiting the smoothened (SMO) protein, a key component of the hedgehog (Hh) signaling pathway. By binding to SMO, this compound prevents the activation of downstream signaling molecules, ultimately leading to the suppression of cellular proliferation and tumor growth. The molecular targets and pathways involved include the inhibition of GLI transcription factors, which are crucial for the expression of genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Vismodegib: Another SMO inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A SMO inhibitor with similar applications in cancer therapy.
Cyclopamine: A naturally occurring SMO inhibitor with a different mechanism of action.
Uniqueness of Smo-IN-3
This compound is unique due to its high potency and specificity for the smoothened (SMO) protein. It has shown significant antiproliferative activity against human medulloblastoma cell lines, making it a valuable tool for cancer research. Additionally, its ability to inhibit the hedgehog signaling pathway at low concentrations sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H25F4N3O2 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[1-(2-anilinobenzoyl)piperidin-4-yl]-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H25F4N3O2/c1-33(25(35)21-12-11-18(28)17-23(21)27(29,30)31)20-13-15-34(16-14-20)26(36)22-9-5-6-10-24(22)32-19-7-3-2-4-8-19/h2-12,17,20,32H,13-16H2,1H3 |
InChI Key |
YHMNCGDXVJEIDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
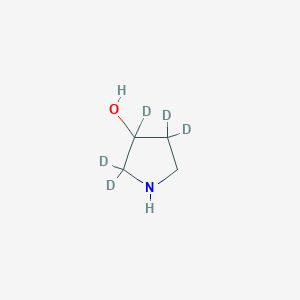
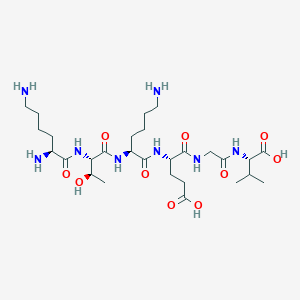
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

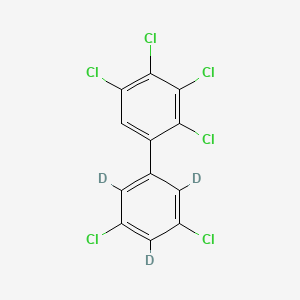
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
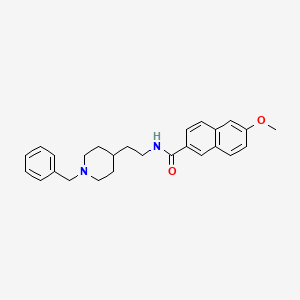


![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
